REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[C:5]([CH3:9])=[CH:4][N:3]=1.[OH-:10].[Na+].[CH3:12]O>O>[Cl:1][C:2]1[CH:7]=[C:6]([O:10][CH3:12])[C:5]([CH3:9])=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
337 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)Cl)C
|
Name
|
|
Quantity
|
93 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 5 days before it
|
Duration
|
5 d
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |